4-(3-Hydroxyazetidin-1-yl)benzoic acid
Overview
Description
4-(3-Hydroxyazetidin-1-yl)benzoic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a hydroxyazetidine group. This compound is typically found as a white to off-white powder or crystal .
Preparation Methods
The synthesis of 4-(3-Hydroxyazetidin-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with 3-hydroxyazetidine under specific reaction conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
4-(3-Hydroxyazetidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyazetidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Hydroxyazetidin-1-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyazetidine group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the benzoic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4-(3-Hydroxyazetidin-1-yl)benzoic acid can be compared with similar compounds such as:
4-(3-Hydroxyazetidin-1-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
4-(3-Hydroxyazetidin-1-yl)benzamide: Contains a benzamide group instead of benzoic acid.
4-(3-Hydroxyazetidin-1-yl)benzonitrile: Features a benzonitrile group instead of benzoic acid.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-(3-hydroxyazetidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-11(6-9)8-3-1-7(2-4-8)10(13)14/h1-4,9,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEOEGLNKJISEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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